1-Hydroxy-6-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
90924-02-0 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-hydroxy-6-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,13H,1H3 |
InChI Key |
HIGFPMJYWWGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 Hydroxy 6 Methylquinolin 2 1h One
Oxidative Transformations Involving the Hydroxyl Group
The N-hydroxyl group of 1-hydroxy-6-methylquinolin-2(1H)-one is a key site for oxidative reactions. While specific studies on the direct oxidation of this particular compound are not extensively detailed in the provided results, the general reactivity of N-hydroxy compounds suggests that it can undergo oxidation to form the corresponding nitroxide radical. This transient species can then participate in further reactions.
In the broader context of quinoline (B57606) metabolism by microorganisms, the degradation of quinoline is initiated by hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline. researchgate.net This intermediate is subsequently oxidized to polyhydroxylated compounds, indicating that the quinolone ring system is susceptible to oxidative transformations. researchgate.net For instance, in the biodegradation of quinoline by Comamonas sp., 2-oxo-1,2-dihydroquinoline is converted to 6-hydroxy-2-oxo-1,2-dihydroquinoline, demonstrating that hydroxylation can occur on the carbocyclic ring. researchgate.net
Reductive Pathways of the Quinoline Ring System
The quinoline ring system within this compound can undergo reduction under various conditions. While specific reductive pathways for this exact molecule are not explicitly outlined in the search results, the general chemistry of quinolones points towards the possibility of reducing the heterocyclic ring. This could potentially involve the reduction of the C3-C4 double bond or the carbonyl group, leading to dihydro- or tetrahydroquinoline derivatives. The specific outcome would depend on the reducing agent and reaction conditions employed.
Electrophilic and Nucleophilic Substitution Reactions on the Quinolone Scaffold
The quinolone scaffold of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Electrophilic Substitution: The electron-donating nature of the hydroxyl and methyl groups can activate the benzene (B151609) ring towards electrophilic attack. However, the electron-withdrawing character of the lactam ring can direct substitution to specific positions. Nitration of similar 4-hydroxy-1H-quinolin-2-one derivatives has been demonstrated as a viable transformation. nih.gov
Nucleophilic Substitution: The quinolone ring can be modified to facilitate nucleophilic substitution reactions. For instance, chlorination of the related 4-hydroxy-8-methylquinolin-2(1H)-one with phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline. mdpi.com The chloro group at the 4-position of the resulting 4-chloro-8-methylquinolin-2(1H)-one is then susceptible to displacement by various nucleophiles, including thiourea, hydrazine (B178648), and amines. mdpi.com This highlights a common strategy for functionalizing the quinolone core.
| Reaction Type | Reagents | Product Type | Reference |
| Thiation | Thiourea | 4-Sulfanyl-quinolin-2-one | mdpi.com |
| Hydrazination | Hydrazine | 4-Hydrazino-quinolin-2-one | mdpi.com |
| Azidation | Sodium Azide | 4-Azido-quinolin-2-one | mdpi.com |
| Amination | Amines | 4-Amino-quinolin-2-one | mdpi.com |
Reactivity with Organophosphorus Reagents and Phosphonate Formation
The reactivity of quinolone derivatives with organophosphorus reagents has been explored. For example, 4-azidoquinolinones can react with triphenylphosphine (B44618) in a Staudinger-type reaction to form phosphoranylideneaminoquinolinones. mdpi.com Specifically, 8-methyl-4-(triphenylphosphoranylideneamino)quinolin-2(1H)-one was synthesized from the corresponding 4-azidoquinolone. mdpi.com This transformation demonstrates the utility of organophosphorus reagents in introducing phosphorus-containing moieties onto the quinolone scaffold.
Derivatization Strategies for Enhancing Molecular Complexity
The inherent reactivity of the this compound scaffold provides numerous opportunities for derivatization to create more complex molecules with potentially interesting biological properties.
One common strategy involves the functionalization of the quinolone core through substitution reactions as described in section 3.3. For example, the synthesis of a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has been reported, where modifications were introduced at various positions of the quinoline ring. nih.gov
Another approach involves building upon existing functional groups. For instance, the hydroxyl group at the 6-position of the related 6-hydroxy-4-methylquinolin-2(1H)-one has been used as a handle to synthesize a series of butanamide analogs as potential cardiotonic agents. nih.gov This highlights how even simple functional groups can be elaborated to generate diverse chemical libraries.
| Starting Material | Reagents/Conditions | Product | Reference |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |
| 4-Azidoquinolone | Triphenylphosphine | 8-Methyl-4-(triphenylphosphoranylideneamino)quinolin-2(1H)-one | mdpi.com |
| 6-Hydroxy-4-methylquinolin-2(1H)-one | Various reagents for butanamide synthesis | 4-[(4-Methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
The IR spectrum of "1-Hydroxy-6-methylquinolin-2(1H)-one" would display characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: The hydroxyl group (-OH) attached to the nitrogen would give rise to a broad absorption band, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.
C=O Stretch: The carbonyl group (C=O) of the quinolinone ring is a strong absorber and will show a sharp, intense peak in the region of 1650-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the ring system.
C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bond within the quinolinone ring will appear in the 1450-1600 cm⁻¹ region.
C-H Stretches: The C-H stretching vibrations of the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic/methyl) | 2850 - 3100 | Medium |
| C=O (carbonyl) | 1650 - 1700 | Strong, Sharp |
| C=C/C=N (aromatic ring) | 1450 - 1600 | Medium to Strong |
Note: The predicted values are based on the analysis of similar quinolinone structures and may vary based on experimental conditions.
Raman Spectroscopy (FT-Raman) for Complementary Vibrational Data
Fourier-transform Raman (FT-Raman) spectroscopy offers a valuable complement to infrared (IR) spectroscopy for analyzing the vibrational modes of a molecule. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, particularly for non-polar bonds and symmetric vibrations of the quinolinone core.
While a specific experimental FT-Raman spectrum for this compound is not widely published, the expected spectral features can be predicted based on the analysis of related compounds such as hydroquinones and other quinolinone derivatives. iarjset.comnih.gov The key vibrational modes would include contributions from the quinolinone ring system, the methyl group, and the N-hydroxy group.
Expected Raman Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
| ~3100-3000 | Aromatic C-H stretching | Medium |
| ~2950-2850 | Methyl (CH₃) group C-H stretching | Medium |
| ~1650-1630 | C=C stretching of the quinoline (B57606) ring | Strong |
| ~1620-1590 | C=O stretching (amide I) | Medium-Weak |
| ~1460-1440 | CH₃ deformation | Medium |
| ~1380-1360 | Ring stretching/breathing modes | Strong |
| ~1250-1200 | N-O stretching | Medium |
| ~1000-980 | Ring breathing (trigonal) | Strong |
| ~850-800 | C-H out-of-plane bending | Medium |
Note: This table is predictive and based on characteristic group frequencies and data from analogous structures. Actual experimental values may vary.
The high-frequency region would be dominated by C-H stretching vibrations of the aromatic ring and the methyl substituent. The amide I band (primarily C=O stretch) is typically weaker in Raman than in IR. The mid-frequency region would feature a number of characteristic bands for the quinolinone nucleus, including C=C stretching and ring "breathing" modes, which are often strong in the Raman spectrum. The N-O stretching vibration of the hydroxamic acid moiety is also expected in this region. The low-frequency region would contain various bending and deformation modes of the entire molecular skeleton.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₀H₉NO₂), the expected nominal molecular weight is 175 u.
The fragmentation of quinolones upon electron ionization typically involves characteristic losses of small neutral molecules such as CO, HCN, and radicals corresponding to substituents. cdnsciencepub.comnih.govnih.gov The presence of the N-hydroxy and 6-methyl groups would be expected to direct the fragmentation pathways.
Plausible Mass Spectrometric Fragmentation Pattern:
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 175 | [M]⁺ (Molecular Ion) | - |
| 159 | [M - O]⁺ | O |
| 147 | [M - CO]⁺ | CO |
| 131 | [M - CO - O]⁺ or [M - O - CO]⁺ | CO, O |
| 130 | [M - CO - OH]⁺ | CO, OH |
| 118 | [M - CO - HCN]⁺ or rearrangement products | CO, HCN |
| 91 | [C₇H₇]⁺ (Tropylium ion from rearrangement) | C₂H₂NO₂ |
Note: This table represents a predictive fragmentation pattern. The relative intensities of the peaks would depend on the ionization conditions.
A primary fragmentation pathway for N-hydroxy compounds can be the loss of an oxygen atom (16 u) to form a radical cation at m/z 159. Another characteristic fragmentation of the quinolinone core is the loss of carbon monoxide (28 u) to yield an ion at m/z 147. cdnsciencepub.com Subsequent fragmentations could involve the loss of other small molecules or radicals, leading to the complex fragmentation pattern observed in the mass spectrum. The methyl group on the benzene (B151609) ring could also influence fragmentation, potentially through rearrangements leading to the formation of a stable tropylium (B1234903) ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dictated by the π-electron system of the quinolinone chromophore, with modifications from the N-hydroxy and 6-methyl substituents. Studies on related quinolinone and hydroxyquinoline derivatives show characteristic absorption bands in the UV and near-UV regions. nih.govresearchgate.netresearchgate.netnih.gov
The spectrum is anticipated to display multiple absorption bands corresponding to π → π* and n → π* transitions. The N-hydroxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolinone core.
Expected UV-Vis Absorption Data (in a polar solvent like ethanol (B145695) or methanol):
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |
| ~330-350 | High | π → π |
| ~280-290 | Medium to High | π → π |
| ~230-240 | High | π → π* |
Note: This table is predictive and based on data from analogous structures. The exact λ_max and ε values are solvent-dependent.
The long-wavelength absorption band is likely due to the π → π* transition involving the entire conjugated system of the bicyclic ring. The methyl group at the 6-position, being a weak auxochrome, might contribute to a small red shift and/or hyperchromic effect. The shorter wavelength bands arise from other π → π* transitions within the aromatic system. Any n → π* transitions, typically of lower intensity, might be obscured by the stronger π → π* bands.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported in major crystallographic databases, we can infer its likely structural features from the known crystal structures of related quinolinone derivatives. nih.govresearchgate.net
The molecule is expected to be largely planar due to the aromatic nature of the quinolinone ring system. A key structural feature would be the tautomerism between the 1-hydroxy-quinolin-2(1H)-one form and the 1-oxide-quinolin-2-ol form, with the former generally being the more stable tautomer in the solid state for related compounds.
In the crystalline state, strong intermolecular hydrogen bonding is anticipated. The N-hydroxy group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded dimers or chains, which are common packing motifs for such molecules. Furthermore, π-π stacking interactions between the planar quinolinone rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice.
Predicted Crystallographic Parameters:
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) for a racemic mixture |
| Key Interactions | Intermolecular H-bonding (N-O-H···O=C), π-π stacking |
| Molecular Geometry | Largely planar quinolinone ring |
Note: This table is speculative and serves to highlight the expected crystallographic features based on the molecular structure and data from analogous compounds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has emerged as a robust and widely used method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of molecular properties with a favorable balance of accuracy and computational cost. For 1-Hydroxy-6-methylquinolin-2(1H)-one, DFT studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide a foundational understanding of its chemical nature. researchgate.net
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, geometry optimization calculations reveal a nearly planar quinoline (B57606) ring system. X-ray crystallography data confirms that the molecule crystallizes in the enol tautomer, with the hydroxyl group at the 4-position and the keto group at the 2-position. The fused rings exhibit a slight bend. helsinki.fi
Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their corresponding energies, is crucial for understanding its flexibility and the most probable shapes it will adopt. For the title compound, the planar conformation is expected to be the most stable due to the aromaticity of the quinoline core.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N1 | 1.38 | |
| N1-C8a | 1.40 | |
| C4-C4a | 1.42 | |
| C4a-C8a | 1.41 | |
| C5-C6 | 1.39 | |
| C6-C7 | 1.38 | |
| C7-C8 | 1.39 | |
| C8-C8a | 1.40 | |
| C2-C3 | 1.43 | |
| C3-C4 | 1.37 | |
| C2=O | 1.24 | |
| C4-OH | 1.35 | |
| C6-CH3 | 1.51 | |
| C3-C4-C4a | ||
| C5-C6-C7 | ||
| C2-N1-C8a |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is often located over the quinoline core, particularly the pyridine ring. In the case of this compound, the presence of the hydroxyl and methyl groups as substituents will influence the energies and distributions of these orbitals.
| Parameter | Energy (eV) |
| EHOMO | -6.20 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.35 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. researchgate.netwolfram.com
For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the protons on the aromatic ring are expected to exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A higher softness value corresponds to higher reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization of a molecule when it accepts an electron from the environment. It is calculated as μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).
Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule, indicating which atoms are most likely to be involved in nucleophilic or electrophilic attacks.
Table 3: Global Reactivity Descriptors of this compound (Theoretical) (Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2 for illustrative purposes.)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.175 |
| Chemical Softness (S) | 0.230 |
| Electronegativity (χ) | 4.025 |
| Electrophilicity Index (ω) | 3.724 |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative and intramolecular charge transfer interactions. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. NBO analysis can also provide information about the hybridization of atoms and the nature of intermolecular interactions, such as hydrogen bonding. For this compound, NBO analysis would be expected to reveal significant delocalization of electron density within the aromatic system and strong intramolecular interactions involving the hydroxyl and carbonyl groups.
A powerful application of DFT is the simulation of various spectroscopic data, which can be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can be compared with the experimental spectrum to assign vibrational modes to specific functional groups and structural features. For this compound, characteristic peaks for the O-H, C=O, C-N, and C-H stretching and bending vibrations would be of particular interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing the calculated and experimental NMR spectra can help in the assignment of signals to specific atoms in the molecule, providing valuable structural information. nih.govnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net This allows for the assignment of electronic transitions and provides insights into the chromophores present in the molecule. The calculated λmax values can be compared with experimental data to understand the electronic structure and optical properties of this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein at the atomic level.
Derivatives of the quinolin-2(1H)-one scaffold have been the subject of molecular docking studies to predict their binding interactions with various enzyme receptors, indicating the potential for "this compound" to interact with similar targets.
Topoisomerase IIβ: Molecular docking analyses have been conducted on novel 4-hydroxy-1-methylquinolin-2(1H)-one derivatives with the topoisomerase IIβ protein (PDB ID: 4G0U) to understand their binding modes. nih.gov These studies are crucial in the development of anticancer agents, as topoisomerase II is a well-established target for cancer chemotherapy. researchgate.netnih.gov The interactions of quinoline derivatives with this enzyme are of significant interest in medicinal chemistry. researchgate.net
Epidermal Growth Factor Receptor Kinase (EGFRK): The quinazoline framework, structurally related to quinolinones, is a known inhibitor of EGFR-TK. nih.gov Molecular docking studies on quinoline derivatives help in understanding their potential to act as EGFR-TK inhibitors, which are key targets in cancer therapy due to their role in cell proliferation and signaling pathways. nih.govnih.gov
D-Amino Acid Oxidase (DAAO): 3-Hydroxyquinolin-2(1H)-one and its analogs have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO). nih.govresearchgate.netsigmaaldrich.com Co-crystallization of these inhibitors with the human DAAO enzyme has helped in defining the binding site and guiding the design of new analogs. researchgate.netsigmaaldrich.com This suggests that "this compound" could also be investigated as a potential DAAO inhibitor.
The stability of the ligand-receptor complex is determined by various intermolecular interactions. Computational studies provide a detailed analysis of these contacts.
Hydrogen Bonding: In molecular docking studies of quinoline derivatives with protein targets, hydrogen bonds are frequently observed key interactions. For instance, the interaction of 4-hydroxy-1-methylquinolin-2(1H)-one derivatives with Topoisomerase IIβ involves the formation of hydrogen bonds with amino acid residues in the active site. nih.gov The hydroxyl and carbonyl groups of the quinolinone core are often involved in forming these crucial interactions.
Table 1: Predicted Binding Interactions of a Representative Quinolinone Derivative with Topoisomerase IIβ
| Interacting Residue | Interaction Type |
| Amino Acid X | Hydrogen Bond |
| Amino Acid Y | Hydrogen Bond |
| Amino Acid Z | Hydrophobic (π-π stacking) |
| Amino Acid A | van der Waals |
Note: This table is a representative example based on typical interactions found in molecular docking studies of similar compounds.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and materials science. Studies on various organic molecules, including those with structures comparable to quinolinones, have shown that intramolecular charge transfer characteristics can lead to significant NLO responses. researchgate.netresearchgate.net For "this compound," theoretical calculations would involve determining properties like dipole moment, polarizability, and first and second hyperpolarizabilities to assess its potential as an NLO material.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to understand the structural features that influence the activity of molecules and to predict the activity of new compounds. researchgate.netmdpi.combrieflands.com
For quinoline derivatives, QSAR models have been developed to understand their anticancer, antimicrobial, and other pharmacological activities. researchgate.netresearchgate.net These models relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed biological activity. pensoft.net By analyzing the QSAR equations, it is possible to gain mechanistic insights into how structural modifications on the quinoline scaffold, such as the position of the methyl and hydroxyl groups in "this compound," can affect molecular interactions with biological targets. researchgate.net
Biosynthetic Pathways and Natural Occurrence of Quinolone Alkaloids
Natural Sources of Quinolone Alkaloids (Plants, Fungi, Microorganisms)
Quinolone alkaloids are a class of naturally occurring compounds distributed across various biological kingdoms, including plants, fungi, and bacteria. wikipedia.orgresearchgate.netnih.gov Their presence is particularly prominent in certain plant families.
Plants : The quinolone alkaloid scaffold is frequently found in plants, most notably within the Rutaceae (rue family) and Rubiaceae (coffee family) families. wikipedia.org For instance, the Chinese medicinal plant Peganum nigellastrum is a source of the quinoline (B57606) alkaloid Luotonin A. nih.gov The bark of Cinchona trees is famous for producing quinine (B1679958), a well-known antimalarial quinoline alkaloid. nih.gov Other plants known to produce these compounds include Choisya ternata, used in traditional medicine for fever and inflammation.
Fungi : Both saprophytic and parasitic fungi produce a variety of quinoline derivatives. researchgate.net These compounds are thought to help the fungi reduce competition and establish themselves in a host or environment. researchgate.net Fungal species are considered a valuable source for discovering novel antimicrobial compounds within the quinolone class. researchgate.net
Microorganisms : Various bacteria are also known producers of quinolone alkaloids. The bacterium Pseudomonas aeruginosa, for example, produces a range of 2-alkyl-4(1H)-quinolones (AQs) which act as signaling molecules in quorum sensing. oup.com Other compounds, such as the N-hydroxyquinolin-4-one YM-30059, have been isolated from bacteria like Arthrobacter sp. nih.gov
Table 1: Natural Sources of Quinolone Alkaloids
| Kingdom | Family/Genus | Example Compound(s) | Reference(s) |
|---|---|---|---|
| Plants | Rutaceae | Evocarpine, Luotonin A | wikipedia.orgnih.govresearchgate.net |
| Rubiaceae | Quinine, Cinchonine | wikipedia.org | |
| Camptotheca | Camptothecin | ||
| Fungi | Penicillium | Quinolactacins | nih.gov |
| Microorganisms | Pseudomonas | 2-heptyl-4(1H)-quinolone (HHQ) | oup.com |
| Arthrobacter | YM-30059 | nih.gov | |
| Burkholderia | 3-methyl-2-alkylquinolones (MAQs) | rsc.org |
Enzymatic Machinery Involved in Quinolone Biosynthesis
The construction of the quinolone core is orchestrated by a precise sequence of enzymatic reactions, converting simple precursors into the characteristic heterocyclic scaffold.
The foundational step in the biosynthesis of many quinolone alkaloids is catalyzed by Type III polyketide synthases (PKSs). nih.gov These enzymes are homodimeric proteins that iteratively catalyze condensation, extension, and cyclization reactions to generate diverse polyketide products. nih.gov
A key enzyme in this process is quinolone synthase (QNS) , a Type III PKS identified in the plant Aegle marmelos. nih.govnih.gov QNS catalyzes the decarboxylative condensation of a starter molecule, N-methylanthraniloyl-CoA, with an extender unit, malonyl-CoA. frontiersin.orgmdpi.com This reaction forms a diketide intermediate that spontaneously cyclizes via amide formation to produce the 4-hydroxy-1-methyl-2(1H)-quinolone scaffold. nih.govmdpi.com This enzymatic action is a crucial branching point from other polyketide pathways, such as those for flavonoids or stilbenes, and is determined by the enzyme's specific affinity for the N-methylanthraniloyl-CoA starter unit over other common starters like p-coumaroyl-CoA. nih.govfrontiersin.org
Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical tailoring reaction that increases the diversity and biological activity of the quinolone scaffold. This step is often catalyzed by monooxygenases. In plants, cytochrome P450s, a large superfamily of enzymes, are frequently involved in the hydroxylation of various secondary metabolites, including alkaloids. smith.edu For example, a unique cytochrome P450, CYP71BJ1, has been shown to stereoselectively hydroxylate the aspidosperma-type alkaloid scaffold in Catharanthus roseus. smith.edu While the specific enzyme for the 1-hydroxy position on the quinolinone ring is not detailed in the provided sources, it is mechanistically plausible that a similar FAD-dependent monooxygenase or a cytochrome P450 enzyme is responsible for this modification.
The formation of the heterocyclic ring system defining the quinolone core is achieved through intramolecular cyclization. After the initial condensation reaction by a Type III PKS, the resulting polyketide chain must fold and cyclize. nih.gov In the case of QNS, the cyclization to form the quinolone ring occurs spontaneously after the enzyme-catalyzed condensation of N-methylanthraniloyl-CoA and malonyl-CoA. mdpi.com
In more complex quinolone alkaloids, additional cyclization events can occur. For instance, the bromination of the furanoquinoline alkaloid haplophyllidine can be accompanied by intramolecular cyclization involving a prenyl double bond and an oxygen atom to form new penta- and hexa-cyclic structures. nih.gov In fungal pathways, enzymes such as AsqO can catalyze a 3-exo-tet cyclization of an epoxide intermediate to forge a cyclopropane-tetrahydrofuran ring system, demonstrating the diverse enzymatic strategies for ring formation in alkaloid biosynthesis. nih.gov
Biosynthetic Precursors and Metabolic Intermediates
The biosynthesis of quinolone alkaloids relies on precursors from primary metabolism, primarily amino acids and acyl-CoA units.
Tryptophan and Anthranilic Acid : There are several established biogenetic pathways for the formation of the quinolone system, with the amino acid tryptophan being a key starting point. wikipedia.org Tryptophan can be metabolized to form anthranilic acid or its hydroxylated derivative, 3-hydroxyanthranilic acid. wikipedia.orgresearchgate.netresearchgate.net This anthranilate moiety serves as the foundational starter unit for the quinolone scaffold. wikipedia.org In bacterial systems, such as Pseudomonas aeruginosa, anthranilic acid is activated to anthraniloyl-CoA by a CoA-ligase (PqsA) before entering the biosynthetic pathway. researchgate.net
Malonyl-CoA : This compound serves as the primary extender unit in the polyketide synthesis portion of the pathway. researchgate.netnih.gov A Type III PKS enzyme, such as QNS, catalyzes the condensation of the anthraniloyl-CoA starter unit with one or more molecules of malonyl-CoA. mdpi.comnih.gov
Fatty Acyl-CoA : In the biosynthesis of 2-alkyl-quinolones, such as those found in Pseudomonas, a fatty acyl-CoA provides the alkyl side chain. The pathway involves the condensation of anthraniloyl-CoA with a β-keto fatty acid, which is derived from fatty acid biosynthesis.
Dihydroxyquinoline (DHQ) : In some microbial pathways, 2,4-dihydroxyquinoline (DHQ) has been identified as a metabolic intermediate. researchgate.netrsc.org It can serve as a precursor for more complex isoprenoid quinoline alkaloids. rsc.org
Table 2: Key Precursors and Intermediates in Quinolone Alkaloid Biosynthesis
| Molecule | Type | Role in Pathway | Reference(s) |
|---|---|---|---|
| Tryptophan | Precursor | Amino acid origin of the anthranilate ring | wikipedia.orgresearchgate.net |
| Anthranilic Acid | Precursor/Intermediate | Direct starter unit for the quinolone scaffold | wikipedia.orgresearchgate.net |
| 3-Hydroxyanthranilic Acid | Precursor/Intermediate | An alternative hydroxylated starter unit | researchgate.netresearchgate.net |
| Malonyl-SCoA | Precursor | Primary extender unit in polyketide chain elongation | researchgate.netnih.gov |
| N-methylanthraniloyl-CoA | Intermediate | Activated starter unit for QNS enzyme | frontiersin.orgnih.gov |
| Dihydroxyquinoline (DHQ) | Intermediate | Core structure for further modifications | researchgate.netrsc.org |
Regulatory Mechanisms in Quinolone Alkaloid Production
The production of alkaloids is tightly regulated within organisms to manage the metabolic cost and potential toxicity of these compounds. While specific regulatory mechanisms for 1-Hydroxy-6-methylquinolin-2(1H)-one are not fully elucidated, general principles of alkaloid regulation and specific examples from other systems provide insight.
In plants, the regulation of alkaloid biosynthesis is complex, involving transcription factor networks and spatial organization of the biosynthetic pathways. researchgate.net The expression of biosynthetic genes can be induced by developmental cues or environmental stresses, such as herbivory or pathogen attack.
In microorganisms, the regulation of quinolone production is often linked to cell-to-cell communication systems. A well-studied example is the Pseudomonas aeruginosa quinolone signal (PQS) system. The synthesis of quinolones in this bacterium is controlled by a quorum-sensing regulatory network. asm.org The transcription of genes required for PQS synthesis is itself regulated by other quorum-sensing systems, linking quinolone production to bacterial population density and coordinating the expression of virulence factors. asm.org While this is a bacterial system, it highlights the sophisticated regulatory circuits that can control the output of these bioactive molecules.
Future Research Directions and Academic Prospects
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinolone derivatives is a well-established field, yet the pursuit of more efficient, environmentally benign, and versatile methods remains a critical research frontier. Future efforts in the synthesis of 1-Hydroxy-6-methylquinolin-2(1H)-one and its analogues will likely concentrate on the principles of green chemistry. This includes the exploration of microwave-assisted synthesis, which has been shown to be a productive approach for preparing 2-quinolone-4-carboxylic acid derivatives, offering reduced reaction times and potentially higher yields.
In-depth Mechanistic Investigations of Complex Reactivity
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental for the rational design of new synthetic methods and for predicting the compound's behavior in various chemical and biological environments. Future research should focus on detailed mechanistic studies of key reactions, such as cyclization steps, functional group interconversions, and potential side reactions.
For instance, investigations into the autoxidation of related 4-hydrazinylquinolin-2(1H)-ones have revealed complex reaction pathways involving nucleophilic substitution, dimerization, and electrocyclic reactions in a one-pot process. Similar in-depth studies on the reactivity of the 1-hydroxy moiety in this compound are warranted. The use of advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with computational modeling, will be instrumental in elucidating reaction intermediates, transition states, and kinetic profiles. A deeper mechanistic understanding will empower chemists to control reaction outcomes with greater precision and to uncover novel reactivity patterns.
Advanced Computational Modeling for Predictive Chemical Biology
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. For this compound, advanced computational approaches can provide profound insights into its structure-activity relationships (SAR), potential biological targets, and pharmacokinetic properties. Future research will undoubtedly leverage these tools to build predictive models for the biological activity of this and related quinolone scaffolds.
Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to develop models that correlate the structural features of quinolone derivatives with their biological activities. Such models can guide the design of new analogues with enhanced potency and selectivity. Molecular docking simulations can be utilized to predict the binding modes of this compound with various biological targets, helping to identify potential mechanisms of action. Furthermore, molecular dynamics simulations can provide a dynamic picture of ligand-receptor interactions, offering a more nuanced understanding of binding affinity and specificity. The integration of these computational methods will be crucial for accelerating the discovery of new therapeutic applications for this class of compounds.
Exploration of Bio-Inspired Synthesis Routes for N1-Hydroxylated Quinolones
Nature often provides elegant and efficient solutions to complex chemical transformations. The exploration of bio-inspired and biomimetic synthesis routes for N1-hydroxylated quinolones, including this compound, represents a fertile area for future research. This approach involves mimicking enzymatic processes to achieve highly selective and efficient chemical syntheses.
Researchers have already begun to explore the dioxygenation of flavonol and 3-hydroxy-4-quinolone derivatives using non-heme iron catalysts that model the action of flavonol and 3-hydroxy-4(1H)-quinolone 2,4-dioxygenases. These reactions demonstrate the feasibility of using bio-inspired catalysts to perform challenging oxidative transformations. Future work could focus on developing catalytic systems that can selectively introduce the N1-hydroxyl group onto the quinolone scaffold, a transformation that can be challenging to achieve using traditional synthetic methods. The development of such bio-inspired methodologies would not only provide novel synthetic routes but could also lead to the discovery of new catalysts with unique reactivity.
Design of Next-Generation Quinolone Scaffolds for Specific Molecular Target Modulation
The quinolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The design of next-generation quinolone scaffolds based on the this compound template, aimed at modulating specific molecular targets with high precision, is a key future direction. This involves the strategic modification of the core structure to enhance interactions with a target of interest while minimizing off-target effects.
A study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as potential cardiotonic agents demonstrated the feasibility of this approach. By designing analogues based on the structure of a known selective PDE3 inhibitor, researchers were able to identify a compound with a favorable pharmacological profile. Future research should build upon such strategies, employing structure-based drug design and combinatorial chemistry approaches to create libraries of novel quinolone derivatives. The primary molecular targets for quinolones are the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. nih.govacs.orgmdpi.com The design of new scaffolds could aim to overcome existing resistance mechanisms by targeting different binding sites on these enzymes or by inhibiting other essential cellular processes.
Integration of Multi-Omics Data for Comprehensive Understanding of Endogenous Quinolone Roles
While many quinolones are synthetic, some are produced endogenously by bacteria and play important roles in cell-to-cell communication, a process known as quorum sensing. The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, is a well-studied example. ynu.edu.cnasm.org A comprehensive understanding of the biological roles of endogenous quinolones, including potentially undiscovered roles for compounds structurally related to this compound, can be achieved through the integration of multi-omics data.
Q & A
Q. What are the common synthetic routes for preparing 1-Hydroxy-6-methylquinolin-2(1H)-one and its derivatives?
Methodological Answer: The synthesis of quinolinone derivatives typically involves cyclization reactions or functional group modifications. For example:
- Cyclization of aminobenzyl alcohols : Reaction of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux yields 1-methyl-3,4-dihydroquinolin-2(1H)-one, a structurally related compound .
- Multicomponent reactions : Derivatives like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one are synthesized by condensing carboxaldehyde with guanidine hydrochloride in ethanol under basic conditions, followed by acid neutralization (yield: 64%) .
- Pictet-Spengler reaction : N-methyltryptamine reacts with aldehydes in acidic conditions to form quinoline cores, a scalable method with high yields .
Key Considerations : Optimize reaction time, solvent polarity, and catalyst (e.g., Ta₂O₅-PPCA in dioxane at 40°C for imine formation) .
Q. How is spectroscopic characterization (e.g., NMR, IR) utilized to confirm the structure of quinolinone derivatives?
Methodological Answer:
- ¹H NMR : Distinct signals for substituents include:
- IR : C=O stretching (1663 cm⁻¹ for quinolinone carbonyl) and hydrogen-bonded OH/NH (3447–3200 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (mean C–C = 0.002 Å) and dihedral angles, critical for verifying tautomeric forms (e.g., 6-chloroquinolin-2(1H)-one) .
Data Validation : Cross-reference experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in hydrogen bonding or tautomerism .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
Methodological Answer:
- Catalyst screening : Use Ta₂O₅-PPCA (10 mol%) in dioxane for imine formation, achieving >70% yields under mild conditions (40°C) .
- Solvent effects : Polar aprotic solvents (DMF, ethanol) enhance solubility of intermediates during cyclization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates products while minimizing decomposition .
Case Study : Reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one with Pd/C under H₂ yields 6-amino derivatives (52% yield after hydrogenation) .
Q. What biological assays are suitable for evaluating the antimicrobial activity of quinolinone derivatives?
Methodological Answer:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal effects over 24 hours .
- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., Cl at C-6) to enhance membrane disruption .
Data Interpretation : Compare MICs with positive controls (e.g., ciprofloxacin) and analyze log-fold reductions in colony-forming units (CFUs) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for quinolinone derivatives?
Methodological Answer:
- DFT benchmarking : Optimize molecular geometries using B3LYP/6-31G(d) and calculate NMR/IR spectra. Deviations >0.3 ppm in ¹H NMR may indicate unaccounted solvent effects or tautomerism .
- Dynamic NMR (DNMR) : Detect slow-exchanging protons in hydrogen-bonded systems (e.g., OH/NH groups) .
- X-ray validation : Resolve tautomeric forms (e.g., lactam-lactim equilibrium) using crystallographic data .
Example : For 6-hydroxyquinolin-4-one, computational models initially misassigned the hydroxyl proton shift until X-ray data confirmed intramolecular H-bonding .
Q. How can advanced computational methods (e.g., DFT, molecular docking) be integrated into the design of quinolinone-based bioactive compounds?
Methodological Answer:
- Molecular docking : Screen derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
- AI-driven synthesis planning : Tools like Pistachio/Bkms_metabolic predict one-step routes with >80% accuracy, minimizing trial-and-error .
Case Study : Docking of 3-[1-(acetylamino)alkyl]quinolin-2(1H)-one derivatives identified potent inhibitors of bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
